Impureté B du Bifendate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

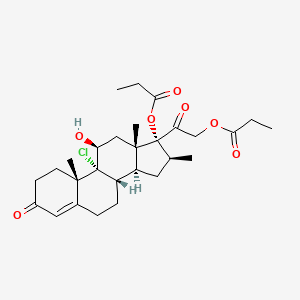

Bifendate Impurity B is an impurity of Bifendate, a potent therapeutic agent used in the treatment of chronic hepatitis B. Bifendate is known for its antiviral properties and ability to protect the liver by reducing inflammation and viral load in patients suffering from hepatitis B.

Applications De Recherche Scientifique

Bifendate Impurity B has several scientific research applications, including:

Chemistry: It is used as a reference standard in analytical chemistry to identify and quantify impurities in pharmaceutical formulations.

Biology: It is studied for its potential effects on cellular processes and its role in liver protection.

Medicine: Research focuses on its antiviral properties and its potential use in treating liver diseases.

Industry: It is used in the development and quality control of pharmaceutical products to ensure the safety and efficacy of medications

Mécanisme D'action

Target of Action

Bifendate Impurity B is an impurity of Bifendate , a potent therapeutic agent used for treating chronic hepatitis B . Bifendate is known for its antiviral prowess and hepatic safeguards . It efficaciously assuages liver inflammation and diminishes the viral burden inherent in patients afflicted with this pathological viral infestation .

Mode of Action

Bifendate, from which bifendate impurity b is derived, is known to inhibit lipid peroxidation , a process that leads to cell damage and is implicated in liver diseases .

Biochemical Pathways

Bifendate, the parent compound of Bifendate Impurity B, has been shown to suppress the TGF-β/Smad pathway in human hepatic stellate cell line LX2 and mouse primary HSCs . This inhibition results in the downregulation of fibrogenesis-associated genes, including TGF-β1, COL1A1, and ACTA2 .

Pharmacokinetics

Studies on bifendate have shown that it can cause significant changes in serum triglyceride levels in a time-dependent and biphasic manner . After repeated oral administration, the whole-blood level of cyclosporine, a substrate of CYP3A4, was measured, suggesting potential drug-drug interactions between Bifendate and cyclosporine .

Result of Action

Bifendate, the parent compound, is known to decrease alanine aminotransferase and aspartate aminotransferase secreted by hepatocytes in chronic hepatitis b and attenuate hepatic steatosis .

Action Environment

It’s known that bifendate is used to treat liver diseases, suggesting that its action and efficacy may be influenced by the hepatic environment .

Méthodes De Préparation

The preparation of Bifendate Impurity B involves several synthetic routes and reaction conditions. One common method includes the use of high-performance liquid chromatography (HPLC) to isolate and purify the impurity from bulk drug samples. The structures of the impurities are confirmed using nuclear magnetic resonance (NMR) spectroscopy . Industrial production methods often involve the use of cleanroom environments and cGMP (current Good Manufacturing Practice) synthesis workshops to ensure high purity and quality.

Analyse Des Réactions Chimiques

Bifendate Impurity B undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents such as halogens or alkylating agents.

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like methanol or ethanol, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific conditions and reagents used .

Comparaison Avec Des Composés Similaires

Bifendate Impurity B can be compared with other similar compounds, such as:

Bifendate: The parent compound, known for its therapeutic effects in treating chronic hepatitis B.

Dimethyl [1,10-biphenyl]-2,20-dicarboxylate: A related compound with similar biological activity.

5-benzylidenethiazolidine-2,4-dione: Another compound with potential liver-protective effects.

Bifendate Impurity B is unique due to its specific structure and its role as an impurity in the synthesis of Bifendate. Its identification and characterization are crucial for ensuring the purity and safety of pharmaceutical products .

Propriétés

Numéro CAS |

128142-41-6 |

|---|---|

Formule moléculaire |

C18H16O9 |

Poids moléculaire |

376.32 |

Pureté |

> 95% |

Quantité |

Milligrams-Grams |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[1-(4-Chlorophenyl)-1-phenylethoxy]-1-methylazepane](/img/structure/B600796.png)

![Methyl 2-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]acetate;dihydrochloride](/img/structure/B600802.png)

![Tert-butyl 4-(1H-benzo[D]imidazol-2-YL)piperidine-1-carboxylate](/img/structure/B600805.png)